1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and the oxadiazole ring further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole involves multiple steps:
Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Oxadiazole Ring: This can be synthesized by reacting hydrazides with carbon disulfide followed by cyclization.
Attachment of the 3-methylbenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the sulfanyl group is introduced using appropriate thiol reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or oxadiazole moieties.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can be compared with similar compounds such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the oxadiazole and benzylsulfanyl groups, resulting in different chemical and biological properties.
5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Contains a hydroxyl group instead of the oxadiazole ring, leading to different reactivity and applications.
1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole: Similar structure but with a phenyl group instead of the 3-methylbenzylsulfanyl group, affecting its biological activity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS2/c1-9-4-3-5-10(6-9)8-26-16-22-21-14(25-16)12-7-11-13(17(18,19)20)23-24(2)15(11)27-12/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRSQKLNRJCUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)C3=CC4=C(S3)N(N=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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